molecular formula C22H14Cl4N4O2 B4301685 2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate

2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate

Cat. No. B4301685
M. Wt: 508.2 g/mol
InChI Key: HQPPISNFLAIQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to interact with various biological systems, making it a valuable tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate involves its interaction with various receptors in the brain, such as the GABA-A receptor and the benzodiazepine receptor. This interaction leads to an increase in the activity of these receptors, resulting in a decrease in anxiety and an increase in sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate include a decrease in anxiety and an increase in sleep. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate in lab experiments include its ability to interact with various biological systems, making it a valuable tool for studying biochemical and physiological processes. However, its limitations include the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of 2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate in scientific research. One potential direction is the development of new treatments for anxiety and sleep disorders based on its mechanism of action. Another direction is the exploration of its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate has been extensively used in scientific research as a tool to study various biological systems. This compound has been shown to interact with several receptors, including the GABA-A receptor and the benzodiazepine receptor. As a result, it has been used in studies related to anxiety, epilepsy, and sleep disorders.

properties

IUPAC Name

(2,4-dichlorophenyl)methyl 3-[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N4O2/c23-17-6-4-15(19(25)9-17)11-30-28-21(27-29-30)13-2-1-3-14(8-13)22(31)32-12-16-5-7-18(24)10-20(16)26/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPPISNFLAIQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(N=N3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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